4-fluoro-3-(morpholin-4-ylsulfonyl)-N-(2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(morpholine-4-sulfonyl)-N-(2-nitrophenyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a fluorine atom, a morpholine-4-sulfonyl group, and a nitrophenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(morpholine-4-sulfonyl)-N-(2-nitrophenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Morpholine-4-Sulfonyl Group: The morpholine-4-sulfonyl group is introduced via sulfonylation, where morpholine reacts with a sulfonyl chloride derivative in the presence of a base.
Attachment of the Nitrophenyl Group: The final step involves the nitration of the benzamide core, followed by the coupling of the nitrophenyl group through a suitable coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(morpholine-4-sulfonyl)-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-Fluoro-3-(morpholine-4-sulfonyl)-N-(2-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(morpholine-4-sulfonyl)-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The nitrophenyl group may also participate in electron transfer processes, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(morpholine-4-sulfonyl)-N-(2-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
4-Fluoro-3-(morpholine-4-sulfonyl)-N-(2-methylphenyl)benzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-Fluoro-3-(morpholine-4-sulfonyl)-N-(2-nitrophenyl)benzamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapeutic agents.
Properties
Molecular Formula |
C17H16FN3O6S |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-fluoro-3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H16FN3O6S/c18-13-6-5-12(11-16(13)28(25,26)20-7-9-27-10-8-20)17(22)19-14-3-1-2-4-15(14)21(23)24/h1-6,11H,7-10H2,(H,19,22) |
InChI Key |
DPANRFFRUKRGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.